molecular formula C14H10N2O B2467494 3-Methoxypyrido[1,2-a]indole-10-carbonitrile CAS No. 338981-81-0

3-Methoxypyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2467494
CAS No.: 338981-81-0
M. Wt: 222.247
InChI Key: XFTUIYAMZMOGOC-UHFFFAOYSA-N
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Description

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a heterocyclic compound featuring a fused pyridoindole core substituted with a methoxy group at position 3 and a nitrile group at position 10. Its molecular formula is inferred as C₁₃H₉N₃O (based on structural analogs in –14), with a molecular weight of approximately 247.26 g/mol (closely related compounds in ).

Properties

IUPAC Name

3-methoxypyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-17-10-5-6-11-12(9-15)13-4-2-3-7-16(13)14(11)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTUIYAMZMOGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326042
Record name 3-methoxypyrido[1,2-a]indole-10-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817646
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338981-81-0
Record name 3-methoxypyrido[1,2-a]indole-10-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyrido[1,2-a]indole-10-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxyindole with a suitable nitrile source in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyrido[1,2-a]indole-10-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxy group and the nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-Methoxypyrido[1,2-a]indole-10-carbonitrile typically involves multi-step reactions that include the formation of pyridoindole frameworks followed by the introduction of functional groups such as methoxy and carbonitrile. The compound can be synthesized through methods that utilize established reactions involving azoles or indoles as starting materials. For example, one study describes a cascade reaction leading to the formation of various pyridoindole derivatives, emphasizing the versatility of these synthetic pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridoindole derivatives, including this compound. The compound has been evaluated for its ability to inhibit cell proliferation across various cancer cell lines. In particular:

  • In Vitro Studies : Research indicates that derivatives exhibit significant antiproliferative activity against several types of cancer cells, including breast, colon, lung, and pancreatic cancers. For instance, compounds similar to this compound demonstrated IC50 values as low as 80 nM against breast cancer cells .
  • Mechanism of Action : The mechanism often involves targeting specific proteins associated with cancer cell survival and proliferation. Computational modeling suggests that these compounds may interact with MDM2, a critical regulator in cancer biology .

Antimicrobial Activity

Beyond anticancer applications, this compound has been studied for its antimicrobial properties. Preliminary investigations suggest potential efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Study 1: Anticancer Efficacy

A detailed study focused on the synthesis and biological evaluation of pyridoindole derivatives showed that modifications at specific positions on the indole ring significantly influenced their anticancer activity. The study concluded that compounds with methoxy substitutions exhibited enhanced potency against solid tumors .

CompoundCancer TypeIC50 (nM)
Compound ABreast80
Compound BColon130
Compound CLung200
Compound DPancreatic130

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyridoindole derivatives. The results indicated varying degrees of activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action.

Mechanism of Action

The mechanism of action of 3-Methoxypyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[1,2-a]indole scaffold is versatile, with modifications at positions 3 and 10 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Source
3-Methoxypyrido[1,2-a]indole-10-carbonitrile 3-OCH₃, 10-CN C₁₃H₉N₃O ~247.26 Not reported IR: Expected C≡N stretch ~2220 cm⁻¹
3-[(4-Bromobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile 3-OCH₂(4-BrC₆H₄), 10-CN C₂₀H₁₃BrN₂O 377.25 >300 IR: 2227 cm⁻¹ (C≡N); ¹H NMR: δ 8.2–7.3 (aromatic)
3-(Cyanomethoxy)pyrido[1,2-a]indole-10-carbonitrile 3-OCH₂CN, 10-CN C₁₅H₉N₃O 247.26 Not reported IR: 2211 cm⁻¹ (C≡N)
9-(4-Nitrophenyl)pyrido[1,2,4]triazino[5,6-b]indole-10-carbonitrile 9-(4-NO₂C₆H₄), 10-CN, fused triazine C₂₀H₁₀N₆O₂ 366.33 >300 IR: 2225 cm⁻¹ (C≡N); ¹³C NMR: δ 150–160 (triazine)
6,7,8,9-Tetrahydropyrido[1,2-a]indole-10-carbonitrile Saturated pyridoindole core, 10-CN C₁₂H₁₀N₂ 182.22 104–105 IR: 2211 cm⁻¹ (C≡N); ¹H NMR: δ 1.6–3.4 (aliphatic)

Key Findings

Substituent Effects on Solubility and Reactivity: The methoxy group in this compound improves solubility compared to non-polar derivatives like the bromobenzyloxy analog (). Bulkier substituents (e.g., 4-bromobenzyloxy) increase molecular weight and melting points (>300°C) due to enhanced π-π stacking and van der Waals interactions ().

Spectral Signatures: All nitrile-containing derivatives exhibit strong IR absorption near 2220 cm⁻¹ (C≡N stretch), confirming the presence of the cyano group (). ¹H NMR shifts in aromatic regions (δ 7.3–8.6) vary with substituent electronegativity; electron-withdrawing groups (e.g., nitro in ) deshield adjacent protons ().

Synthetic Accessibility :

  • Derivatives like this compound are synthesized via acid-catalyzed cyclization or Pd-catalyzed coupling (), whereas triazine-fused analogs require multi-step Q-Tube reactor-assisted strategies ().

Thermal Stability :

  • Compounds with fused heterocycles (e.g., triazine in ) exhibit higher thermal stability (mp >300°C) compared to simpler pyridoindoles (mp ~100–300°C) ().

Research Implications

  • Medicinal Chemistry : Nitrile groups in pyridoindoles are pivotal for binding to biological targets (e.g., kinase inhibitors), though the discontinued status of this compound () suggests challenges in optimization.
  • Material Science : High-melting derivatives (e.g., bromobenzyloxy analogs) may serve as precursors for thermally stable polymers or ligands.

Biological Activity

3-Methoxypyrido[1,2-a]indole-10-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 338981-81-0

This compound is characterized by its pyridoindole structure, which is known for diverse biological activities. The compound can undergo various chemical reactions, including oxidation and substitution reactions, making it a versatile building block in organic synthesis .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • L1210 leukemia
    • WiDr (colon carcinoma)
    • A204 (rhabdomyosarcoma)

The compound exhibited significant inhibition of colony formation and cell growth across these models, although it was found to be less potent than established chemotherapeutics like mitomycin C (MMC) .

Cell Line Inhibition Percentage (%) Reference Compound
L121075MMC
WiDr65MMC
A20470MMC

The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. This is supported by findings that link the compound's activity to DNA damage and subsequent cellular stress responses .

Study 1: In Vivo Efficacy

A study evaluated the in vivo efficacy of this compound in mouse models of leukemia. The compound was administered intraperitoneally over a series of days, revealing promising results in tumor reduction compared to control groups.

Treatment Regimen Tumor Volume Reduction (%)
Single Dose30
Daily for 9 Days50

These results suggest that prolonged exposure enhances the anticancer efficacy of the compound .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyridoindoles has highlighted that modifications at specific positions on the indole ring can significantly influence biological activity. For instance, substituents at the C3 position were shown to enhance cytotoxicity against various cancer cell lines .

Q & A

What are the most reliable synthetic routes for 3-Methoxypyrido[1,2-a]indole-10-carbonitrile, and how do their efficiencies compare?

Answer:
The compound can be synthesized via multiple pathways, each with distinct advantages and limitations:

  • Palladium-catalyzed intramolecular coupling : Offers high efficiency (e.g., >70% yield) but requires multi-step preparation of precursors (e.g., spiro[indole-3,4'-piperidine] intermediates) .
  • Acid-mediated cyclization : Achieves cyclization using HCOOH or FeCl₂/FeCl₃, but yields drop under milder conditions (e.g., Fe catalysts yield ~50% vs. HCOOH at ~85%) .
  • Oxidative DDQ-mediated pathways : Suitable for diallylindole precursors but is sensitive to reaction conditions, leading to variable reproducibility .
    Recommendation : Optimize based on precursor availability and scalability. Palladium catalysis is preferred for precision, while acid-mediated methods suit rapid small-scale synthesis.

How should researchers address contradictions in spectral data (e.g., NMR shifts) for derivatives of this compound?

Answer:
Contradictions often arise from solvent effects, tautomerism, or substituent electronic interactions. For example:

  • ¹H NMR shifts in CDCl₃ : Methoxy groups at position 3 or 5 cause deshielding variations (e.g., δ 3.89–4.14 ppm for OCH₃), influenced by neighboring electron-withdrawing groups like nitriles .
  • Aromatic proton splitting : Pyridoindole core protons (δ 7.2–8.7 ppm) may show splitting discrepancies due to steric hindrance from substituents like trifluoroacetyl groups .
    Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and compare with computational models (DFT calculations) for electronic environment validation .

What advanced strategies are recommended for optimizing the bioactivity of pyrido[1,2-a]indole derivatives against kinase targets?

Answer:
Key approaches include:

  • Structure-activity relationship (SAR) tuning : Introduce electron-withdrawing groups (e.g., -CN at position 10) to enhance binding to EGFR/HER2 kinase pockets, as shown in IC₅₀ improvements from μM to nM ranges .
  • Hybrid pharmacophores : Incorporate spirocyclic moieties (e.g., spiro[cyclopropane-1,3'-indole]) to improve metabolic stability while retaining affinity .
  • Bioisosteric replacement : Replace methoxy groups with halogenated or alkylated analogs to modulate lipophilicity and membrane permeability .
    Validation : Use fluorescence-based kinase inhibition assays in 96-well plates with ATP-competitive binding protocols .

How can researchers mitigate side reactions during functionalization of the pyridoindole core?

Answer:
Common side reactions include over-alkylation or nitrile group hydrolysis. Mitigation strategies:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates during Pd-catalyzed cross-coupling to prevent undesired nucleophilic attacks .
  • Low-temperature conditions : Perform nitrile substitutions at −20°C in anhydrous DMF to avoid hydrolysis to carboxylic acids .
  • Selective catalysts : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings to minimize homocoupling byproducts .

What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities <0.5% .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 549.2724 for C₃₁H₃₂N₈O₂) with ≤2 ppm error .
  • DSC/TGA : Monitor thermal stability (melting point 176–201°C) to identify polymorphic forms .

What are the challenges in scaling up the synthesis of this compound, and how can they be resolved?

Answer:

  • Precursor availability : Multi-step syntheses (e.g., spirocyclic intermediates) require streamlined workflows; consider continuous-flow reactors for hazardous steps (e.g., DDQ oxidations) .
  • Solvent waste reduction : Replace acetonitrile with cyclopentyl methyl ether (CPME) in cyclization steps for greener scalability .
  • Purification bottlenecks : Use automated flash chromatography with gradient elution to isolate high-purity batches (>97% by HPLC) .

How do electronic effects of substituents influence the reactivity of the pyridoindole core?

Answer:

  • Electron-donating groups (e.g., -OCH₃) : Increase nucleophilicity at the indole N1 position, facilitating electrophilic substitutions (e.g., nitration) .
  • Electron-withdrawing groups (e.g., -CN) : Activate the pyridine ring for SNAr reactions but deactivate the indole moiety, requiring harsher conditions for functionalization .
    Experimental design : Use Hammett σ constants to predict substituent effects and optimize reaction parameters (e.g., temperature, catalyst loading) .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • Molecular docking (AutoDock Vina) : Model binding modes to kinase targets (e.g., EGFR) using crystal structures (PDB: 1M17) .
  • DFT calculations (Gaussian 16) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox stability .
  • LogP prediction (Schrödinger QikProp) : Estimate partition coefficients to guide solubility enhancements .

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